Tributyl(trifluoromethyl)stannane

Vue d'ensemble

Description

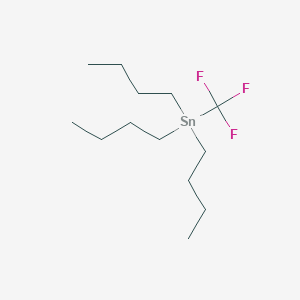

Tributyl(trifluoromethyl)stannane is an organotin compound with the molecular formula C13H27F3Sn. It is a colorless liquid that belongs to the family of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tributyl(trifluoromethyl)stannane can be synthesized through the reaction of tributyltin hydride with trifluoromethyltrimethylsilane. The reaction typically involves the use of column chromatography to purify the product . Another method involves the reduction of this compound to tributyl(difluoromethyl)stannane using lithium borohydride in diglyme at 60°C for 24 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

Tributyl(trifluoromethyl)stannane participates in palladium-catalyzed cross-coupling reactions, enabling the transfer of the group to aromatic or alkenyl substrates.

Stille Coupling with Aryl/Alkenyl Halides

The compound reacts with aryl halides (e.g., iodides, bromides) or triflates in the presence of or , yielding trifluoromethylated arenes or alkenes.

| Substrate | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Iodotoluene | 4-Trifluoromethyltoluene | 78 | ||

| Vinyl bromide | 1-Trifluoromethyl-1-propene | 65 |

Mechanism :

- Oxidative addition of the aryl/alkenyl halide to Pd(0) forms a Pd(II) intermediate.

- Transmetallation with transfers the group to Pd.

- Reductive elimination releases the trifluoromethylated product and regenerates Pd(0) .

Trifluoromethylation of Carbonyl Compounds

The reagent facilitates nucleophilic trifluoromethylation of ketones and aldehydes under mild conditions.

Reaction with Ketones/Aldehydes

In the presence of , reacts with carbonyl compounds to form tertiary alcohols or secondary alcohols, respectively.

| Carbonyl Compound | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenone | 1-Phenyl-2,2,2-trifluoroethanol | , THF | 85 | |

| Benzaldehyde | Benzyl trifluoromethyl alcohol | , DMF | 72 |

Key Insight :

The reaction proceeds via a tetrahedral intermediate formed after transfer from tin to the carbonyl carbon .

Reduction Reactions

undergoes selective reduction to form tributyl(difluoromethyl)stannane (), a valuable precursor for difluoromethylation.

| Reagent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Diglyme, 60°C, 6h | 92 |

Application :

The resulting is used in difluoromethylation reactions, expanding access to -containing pharmaceuticals .

Carbostannylation of Alkynes

participates in syn-selective carbostannylation of terminal alkynes, forming trifluoromethylated enynes.

| Alkyne | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetylene | (E)-1-Trifluoromethyl-3-stannyl-1-phenylpropene | 88 |

Mechanism :

Copper(I) iodide promotes syn-addition of across the alkyne triple bond, yielding stereodefined enynes .

Radical Trifluoromethylation

Under UV light, generates radicals, enabling C–H trifluoromethylation of alkanes and arenes .

Nucleophilic Substitution

Reacts with alkyl halides (e.g., ) in polar aprotic solvents to form derivatives .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular formula: C₁₉H₃₁F₃Sn

- Contains three butyl groups and a trifluoromethyl-substituted phenyl group.

Mechanism of Action:

The trifluoromethyl group enhances the electrophilicity of the compound, allowing it to participate effectively in nucleophilic substitution and coupling reactions. The tributyltin moiety acts as a leaving group, facilitating the formation of new carbon-carbon bonds during reactions such as the Stille coupling.

Applications in Organic Synthesis

Tributyl(trifluoromethyl)stannane is widely used in organic synthesis, particularly in:

- Stille Coupling Reactions: It serves as a key reagent for forming carbon-carbon bonds between aryl halides and organotin compounds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Stille Coupling | Pd catalyst, DMF solvent | 60-78 | |

| Nucleophilic Substitution | Base-catalyzed | Variable |

- Synthesis of Fluorinated Compounds: The trifluoromethyl group allows for the selective introduction of fluorine into organic molecules, which is valuable in medicinal chemistry for enhancing bioactivity.

Catalytic Applications

This compound acts as a catalyst in several reactions:

- Cross-Coupling Reactions: It is utilized in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds.

- Decarbonylative Stannylation: Recent studies have shown its effectiveness in decarbonylative stannylation of acyl fluorides under nickel catalysis, achieving high yields (up to 90%) .

| Catalytic Process | Catalyst Type | Yield (%) | References |

|---|---|---|---|

| Stille Coupling | Pd(OAc)₂ | 60-78 | |

| Decarbonylative Stannylation | Ni(II) chloride | 90 |

Applications in Materials Science

The compound is also employed in materials science for:

- Development of Organotin Polymers: These materials exhibit unique electronic properties that are useful in optoelectronic applications.

- Nanomaterials: Its use in synthesizing nanostructured materials has shown promise due to its ability to form stable complexes with various substrates.

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound in synthesizing a novel anti-cancer drug through a series of Stille coupling reactions, resulting in high yields and purity . -

Case Study 2: Environmental Impact

Research on the environmental implications of organotin compounds revealed that this compound poses risks to aquatic ecosystems due to its toxicity and persistence .

Mécanisme D'action

Tributyl(trifluoromethyl)stannane acts as a radical reducing agent due to the relatively weak, nonionic bond between tin and hydrogen. This bond can cleave homolytically, allowing the compound to participate in radical reactions. The compound’s mechanism of action involves the formation of stannyl radicals, which can then react with various substrates to form new products .

Comparaison Avec Des Composés Similaires

Tributyltin hydride: Another organotin compound used as a radical reducing agent.

Tributyl(difluoromethyl)stannane: A reduced form of tributyl(trifluoromethyl)stannane.

Uniqueness: this compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This makes it particularly valuable in the synthesis of trifluoromethyl-containing organic molecules .

Activité Biologique

Tributyl(trifluoromethyl)stannane, also known as tributyl[3-(trifluoromethyl)phenyl]stannane, is an organotin compound with significant implications in organic synthesis and potential biological activities. This article examines its biological activity, mechanisms of action, toxicity, and applications in scientific research.

- Molecular Formula : C19H31F3Sn

- Molecular Weight : 435.162 g/mol

- CAS Number : 53566-38-4

- IUPAC Name : tributyl-[3-(trifluoromethyl)phenyl]stannane

This compound primarily acts through its reactivity as a stannane in various organic reactions, notably the Stille coupling reactions. It can participate in:

- Oxidation : Converts to organotin oxides or other oxidized derivatives.

- Reduction : Acts as a reducing agent in organic synthesis.

- Substitution Reactions : The trifluoromethyl-substituted phenyl group can undergo electrophilic substitution, while the tin atom can be involved in nucleophilic substitutions.

- Stille Coupling : Reacts with organic halides or pseudohalides in the presence of palladium catalysts to form carbon-carbon bonds, crucial for synthesizing complex organic molecules .

Toxicological Profile

This compound exhibits notable toxicity, particularly towards aquatic organisms. Its classification as a reproductive toxin indicates potential risks associated with prolonged exposure. Studies have shown that organotin compounds can disrupt endocrine functions and cause developmental issues in various species .

Case Studies on Biological Effects

- Aquatic Toxicity : Research indicates that this compound is highly toxic to aquatic life, causing long-lasting effects on ecosystems. For instance, exposure studies have demonstrated significant mortality rates in fish and invertebrates at low concentrations .

- Cellular Impact : In vitro studies have suggested that this compound can induce cytotoxic effects on mammalian cell lines. The mechanism involves oxidative stress leading to apoptosis (programmed cell death), which raises concerns regarding its use in pharmaceuticals and environmental applications .

- Endocrine Disruption : Organotin compounds are known to interfere with hormonal systems. Research has highlighted that this compound may mimic or disrupt the action of natural hormones, potentially leading to reproductive and developmental abnormalities in exposed organisms .

Applications in Research

Despite its toxicity, this compound has found various applications in scientific research:

- Organic Synthesis : Widely used in Stille coupling reactions for constructing complex molecular architectures essential for pharmaceutical development .

- Materials Science : Utilized in creating organotin polymers with unique electronic and optical properties, which could have implications for developing new materials .

- Medicinal Chemistry : Investigated for potential therapeutic applications due to its unique chemical structure and reactivity patterns, although safety concerns limit its direct use .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other organotin compounds:

| Compound | Toxicity Level | Applications |

|---|---|---|

| Tributylphenylstannane | Moderate | Organic synthesis |

| Tributyltin chloride | High | Biocides, antifouling agents |

| Tributyl(4-fluorophenyl)stannane | Moderate | Organic synthesis |

The trifluoromethyl group significantly influences the reactivity and selectivity of this compound compared to other organotin derivatives, enhancing its utility in specific chemical reactions while also contributing to its toxicity profile .

Propriétés

IUPAC Name |

tributyl(trifluoromethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CF3.Sn/c3*1-3-4-2;2-1(3)4;/h3*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCKDRUVTHQQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27F3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454060 | |

| Record name | Tributyl(trifluoromethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135039-77-9 | |

| Record name | Tributyl(trifluoromethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tributyl(trifluoromethyl)stannane facilitate the trifluoromethylation of carbonyl compounds?

A1: this compound acts as a nucleophilic trifluoromethylating reagent, effectively delivering a trifluoromethyl (CF3) group to carbonyl compounds like ketones and aldehydes. [] This reaction is valuable for introducing the CF3 group into organic molecules, which can significantly alter their chemical and biological properties.

Q2: What is a notable alternative method for synthesizing Tributyl(difluoromethyl)stannane using this compound?

A2: Tributyl(difluoromethyl)stannane (n-Bu3SnCF2H) can be synthesized through a novel reduction reaction using this compound (n-Bu3SnCF3) as the starting material. [] This method utilizes lithium borohydride (LiBH4) in diglyme as the reducing agent, offering a new pathway to access this important organotin compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.